3-methyl-4-(trifluoromethyl)phenol
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Overview
Description
3-methyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets, potentially altering their function .
Result of Action
It’s known that the compound is a metabolite of the drug fluoxetine , suggesting it may have some influence on the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into a phenol derivative. One common method involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate is then reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced by zinc powder to yield this compound with a yield of 71% .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where other substituents replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 3-position.
3-(trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 4-position.
4-hydroxybenzotrifluoride: Another name for 4-(trifluoromethyl)phenol.
Uniqueness
3-methyl-4-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable in various applications.
Properties
CAS No. |
106889-91-2 |
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Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
RINRJHSRTCOBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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